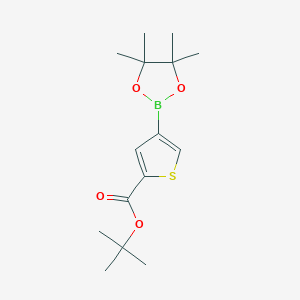

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate

Beschreibung

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate is a boronic ester derivative featuring a thiophene core functionalized with a tert-butyl carboxylate group at the 2-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at the 4-position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds in pharmaceuticals, agrochemicals, and materials science .

Eigenschaften

Molekularformel |

C15H23BO4S |

|---|---|

Molekulargewicht |

310.2 g/mol |

IUPAC-Name |

tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate |

InChI |

InChI=1S/C15H23BO4S/c1-13(2,3)18-12(17)11-8-10(9-21-11)16-19-14(4,5)15(6,7)20-16/h8-9H,1-7H3 |

InChI-Schlüssel |

OOCJNLLRQZXCQE-UHFFFAOYSA-N |

Kanonische SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)C(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate typically involves the reaction of thiophene-2-carboxylic acid with tert-butyl alcohol and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a catalyst, such as palladium, under inert conditions to prevent oxidation. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the boronic ester group to a hydroxyl group.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Halogenated thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate is used as a reagent in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.

Biology

The compound is explored for its potential in developing new pharmaceuticals, particularly in the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, it serves as a precursor for designing drugs with specific biological activities, including anti-inflammatory and anticancer properties.

Industry

In the materials science industry, this compound is used to create advanced materials, such as organic semiconductors and polymers, due to its electronic properties.

Wirkmechanismus

The mechanism of action of tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in organic synthesis. The thiophene ring contributes to the compound’s electronic properties, influencing its reactivity and interaction with other molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate with structurally related boronic esters, emphasizing molecular properties, reactivity, and applications:

Structural and Reactivity Differences

- Thiophene vs. Phenyl/Azacyclic Cores :

- The thiophene-based derivative exhibits higher electron density compared to phenyl analogs, accelerating oxidative addition in palladium-catalyzed cross-couplings . In contrast, piperidine or isoindoline derivatives (e.g., ) introduce nitrogen atoms, enabling hydrogen bonding and coordination with metal catalysts .

- Steric Effects : The tert-butyl group in the thiophene derivative provides greater steric protection to the boronate moiety, reducing protodeboronation side reactions compared to smaller esters (e.g., ethyl) .

Solubility and Stability

- Lipophilicity: The tert-butyl group increases logP values, enhancing solubility in non-polar solvents (e.g., THF, dichloromethane) relative to ethyl or methyl esters. This property is critical for reactions requiring anhydrous conditions .

- Boronates with Heterocycles : Piperidine and isoindoline derivatives (e.g., ) demonstrate improved aqueous solubility due to their basic nitrogen atoms, facilitating applications in biological assays .

Biologische Aktivität

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound.

- Chemical Name : tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate

- Molecular Formula : C_{16}H_{30}BNO_{4}

- Molecular Weight : 311.22 g/mol

- CAS Number : 1048970-17-7

- Physical State : Solid

- Purity : >98% (GC)

Synthesis

The synthesis of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate typically involves the reaction of thiophene derivatives with boron-containing reagents under controlled conditions. The synthetic pathway may include the following steps:

- Formation of the dioxaborolane moiety.

- Coupling with thiophene derivatives.

- Esterification to yield the final product.

Antitumor Activity

Research has indicated that compounds containing dioxaborolane groups exhibit significant antitumor properties. For instance:

- Case Study : A study demonstrated that derivatives of dioxaborolane showed cytotoxic effects against various cancer cell lines. The presence of the thiophene ring is believed to enhance these effects by improving cellular uptake and interaction with biological targets .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor:

- Mechanism : It is hypothesized that the dioxaborolane moiety interacts with specific enzymes involved in metabolic pathways, potentially leading to inhibition and subsequent therapeutic effects in diseases such as diabetes and cancer .

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.